

NO₂-SPDMV-sulfo: A Technical Guide to a Cleavable ADC Linker

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Compound of Interest

Compound Name: NO₂-SPDMV-sulfo

CAS No.: 663599-00-6

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the **NO₂-SPDMV-sulfo** linker for Antibody-Drug Conjugate (ADC) development. This linker incorporates a cleavable disulfide bond, a terminal N-hydroxysuccinimide (NHS) ester for conjugation, and a sulfo group to enhance aqueous solubility. The cleavage mechanism relies on the reductive environment within target cells, offering a strategy for controlled payload release.

Core Principles and Mechanism of Action

The **NO₂-SPDMV-sulfo** linker is a heterobifunctional crosslinker designed for the development of cleavable ADCs. Its functionality is based on two key chemical moieties: a nitropyridyl disulfide group for payload release and a sulfo-N-hydroxysuccinimidyl ester for covalent attachment to an antibody.

Key Features:

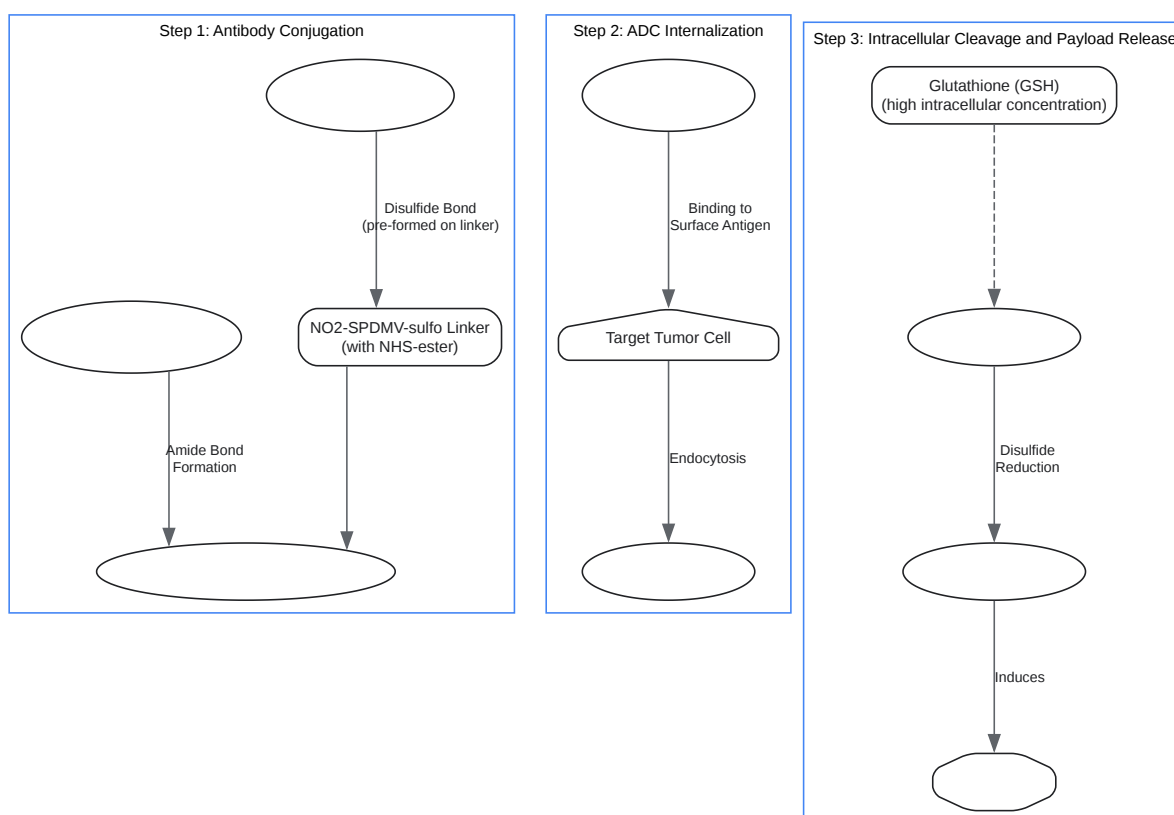
- **Cleavable Disulfide Bond:** The linker contains a disulfide bond that is stable in the systemic circulation but is susceptible to cleavage in the reducing environment of the intracellular

space, where concentrations of glutathione (GSH) are significantly higher.

- **Targeted Release:** The cleavage of the disulfide bond is triggered by intracellular reducing agents, leading to the release of the cytotoxic payload within the target cancer cell. This targeted release mechanism aims to minimize off-target toxicity.
- **Amine-Reactive Conjugation:** The sulfo-NHS ester group reacts efficiently with primary amines, such as the side chains of lysine residues on a monoclonal antibody, to form stable amide bonds.
- **Enhanced Solubility:** The presence of a sulfonic acid ("sulfo") group increases the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation potential of the resulting ADC.

The proposed chemical structure of **NO2-SPDMV-sulfo**, based on its SMILES string CC(SSC1=NC=C(--INVALID-LINK--=O)C=C1)(C)CCC(ON2C(C(S(=O)(O)=O)CC2=O)=O)=O, is depicted below.

Diagram of the Proposed ADC Formation and Payload Release Pathway



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Caption: Workflow of ADC formation, internalization, and payload release.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for the **NO2-SPDMV-sulfo** linker. However, data from similar nitropyridyl disulfide-based linkers can provide insights into the expected performance characteristics. The following tables summarize representative data for this class of linkers.

Table 1: Stability of Disulfide Linkers in Human Plasma

Linker Type	ADC Construct	Incubation Time (days)	% Intact ADC Remaining	Reference
Hindered Disulfide	anti-CD22-SPDB-DM4	7	>90%	--INVALID-LINK--
Hindered Disulfide	anti-CD70-sulfo-SPDB-DM4	7	~85%	--INVALID-LINK--
Less Hindered Disulfide	anti-CanAg-SPP-DM1	4	<20%	--INVALID-LINK--

Table 2: In Vitro Cytotoxicity of ADCs with Disulfide Linkers

ADC	Target Cell Line	Antigen	IC50 (ng/mL)	Reference
Trastuzumab-SPDB-DM4	SK-BR-3	HER2	0.03	--INVALID-LINK--
Trastuzumab-SPDB-DM4	BT-474	HER2	0.1	--INVALID-LINK--
anti-CD19-SPDB-DM4	Ramos	CD19	0.01	--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments in the development and characterization of ADCs utilizing the **NO2-SPDMV-sulfo** linker.

ADC Conjugation Protocol

This protocol describes the conjugation of the **NO2-SPDMV-sulfo** linker to a monoclonal antibody via lysine side chains.

Materials:

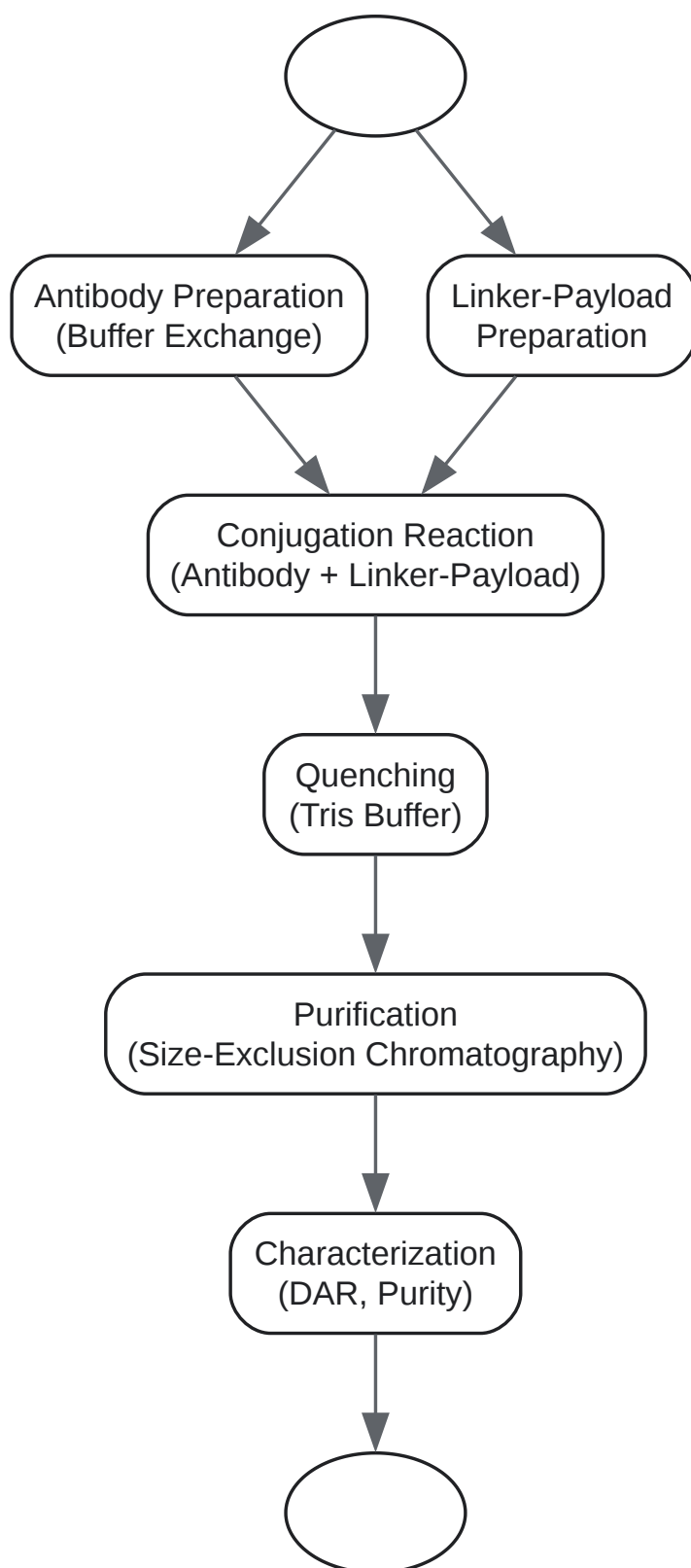
- Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.2-7.4
- **NO2-SPDMV-sulfo** linker
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0
- Quenching solution: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)
- Payload with a free thiol group

Procedure:

- Antibody Preparation:
 - Buffer exchange the mAb into the reaction buffer.
 - Adjust the mAb concentration to 2-10 mg/mL.
- Linker-Payload Conjugation (if not pre-conjugated):
 - Dissolve the thiol-containing payload in an appropriate organic solvent.
 - React with a molar excess of a disulfide-containing reagent (like **NO2-SPDMV-sulfo** if the payload is to be attached first) under nitrogen.
 - Purify the linker-payload conjugate.
- Antibody-Linker Conjugation:

- Dissolve the **NO₂-SPDMV-sulfo** linker (pre-conjugated with payload) in DMSO to a stock concentration of 10 mM.
- Add a 5-10 fold molar excess of the linker-payload solution to the antibody solution with gentle mixing.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-8 hours.
- Quenching:
 - Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS esters.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Purify the ADC from unreacted linker-payload and other small molecules using a desalting column equilibrated with PBS.
 - Collect the protein-containing fractions.
- Characterization:
 - Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
 - Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

Diagram of the ADC Conjugation Workflow



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Caption: A streamlined workflow for ADC conjugation and characterization.

In Vitro Linker Cleavage Assay

This assay evaluates the cleavage of the disulfide linker in the presence of a reducing agent.

Materials:

- Purified ADC
- Phosphate buffer, pH 7.4
- Dithiothreitol (DTT) or Glutathione (GSH)
- Trichloroacetic acid (TCA)
- Acetonitrile
- LC-MS system

Procedure:

- Reaction Setup:
 - Incubate the ADC (e.g., 50 µg/mL) in phosphate buffer.
 - Add DTT or GSH to a final concentration of 1-10 mM.
 - Incubate at 37°C.
- Time Points:
 - At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
- Sample Preparation:
 - Precipitate the protein by adding an equal volume of ice-cold 20% TCA in acetonitrile.
 - Centrifuge at high speed to pellet the precipitated protein.
 - Collect the supernatant containing the released payload.

- Analysis:
 - Analyze the supernatant by LC-MS to quantify the amount of released payload.
- Data Analysis:
 - Plot the concentration of the released payload over time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC against target and non-target cancer cell lines.

Materials:

- Target (antigen-positive) and non-target (antigen-negative) cell lines
- Cell culture medium and supplements
- 96-well cell culture plates
- ADC, unconjugated antibody, and free payload
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
- Plate reader

Procedure:

- Cell Seeding:
 - Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treatment:
 - Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

- Treat the cells with the different concentrations and incubate for 72-96 hours.
- Cell Viability Assessment:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
- Data Acquisition:
 - Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to untreated controls.
 - Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression model.

In Vivo Efficacy Study in a Xenograft Model

This protocol evaluates the anti-tumor activity of the ADC in a mouse xenograft model.

Materials:

- Immunodeficient mice (e.g., nude or SCID)
- Tumor cells (antigen-positive)
- ADC, vehicle control, and other control articles
- Calipers for tumor measurement

Procedure:

- Tumor Implantation:
 - Subcutaneously implant the tumor cells into the flank of the mice.

- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Dosing:
 - Randomize the mice into treatment groups.
 - Administer the ADC, vehicle, and controls intravenously at the desired dose and schedule.
- Tumor Growth Monitoring:
 - Measure the tumor volume with calipers two to three times per week.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint:
 - Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
 - Euthanize the mice and excise the tumors for further analysis if required.
- Data Analysis:
 - Plot the mean tumor volume over time for each treatment group.
 - Calculate the tumor growth inhibition (TGI) for each group.
 - Perform statistical analysis to determine the significance of the observed differences.

Conclusion

The **NO₂-SPDMV-sulfo** linker represents a valuable tool in the ADC development toolkit. Its disulfide-based cleavage mechanism offers a strategy for targeted payload release within the reductive environment of cancer cells. The inclusion of a sulfo group for enhanced solubility and an NHS ester for straightforward conjugation makes it an attractive option for researchers. While specific quantitative data for this particular linker is not readily available in the public domain, the principles of its design are well-established, and its performance can be anticipated based on data from structurally related linkers. The experimental protocols provided

in this guide offer a framework for the successful implementation and characterization of ADCs utilizing the **NO2-SPDMV-sulfo** linker. As with any ADC component, thorough characterization of the final conjugate is essential to ensure its stability, efficacy, and safety.

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